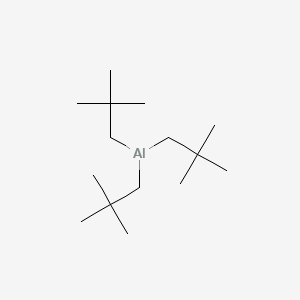
(2S,3S,4S,5R,6S)-6-(5-((S)-5,7-Dihydroxy-4-oxochroman-2-yl)-2-methoxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hesperetin 3’-O-ss-D-glucuronide is a metabolite of hesperetin, a flavonoid found predominantly in citrus fruits. This compound is formed through the glucuronidation process, where hesperetin is conjugated with glucuronic acid. Hesperetin 3’-O-ss-D-glucuronide is known for its potential health benefits, including anti-inflammatory, antioxidant, and vasoprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hesperetin 3’-O-ss-D-glucuronide typically involves the enzymatic or chemical glucuronidation of hesperetin. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. This process uses UDP-glucuronosyltransferase enzymes to transfer glucuronic acid from UDP-glucuronic acid to hesperetin .
Industrial Production Methods
Industrial production of Hesperetin 3’-O-ss-D-glucuronide can be achieved through biotechnological methods, utilizing microbial or plant cell cultures that express the necessary glucuronosyltransferase enzymes. This method is advantageous due to its scalability and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
Hesperetin 3’-O-ss-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to hesperetin or other reduced forms.
Substitution: Substitution reactions can occur at the glucuronide moiety, leading to the formation of different glucuronide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized hesperetin derivatives, reduced forms of hesperetin, and various glucuronide derivatives .
Scientific Research Applications
Hesperetin 3’-O-ss-D-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation and other metabolic processes.
Biology: The compound is studied for its effects on cellular processes, including cell migration and differentiation.
Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory, antioxidant, and vasoprotective properties.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits
Mechanism of Action
Hesperetin 3’-O-ss-D-glucuronide exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: The compound inhibits pro-inflammatory cytokines and enzymes.
Vasoprotective Effects: It enhances endothelial function and reduces vascular inflammation.
Comparison with Similar Compounds
Similar Compounds
Hesperetin 7-O-glucuronide: Another glucuronide metabolite of hesperetin with similar biological activities.
Hesperetin 3’-O-sulfate: A sulfate conjugate of hesperetin with distinct pharmacokinetic properties.
Naringenin glucuronides: Metabolites of naringenin, another citrus flavonoid, with comparable health benefits
Uniqueness
Hesperetin 3’-O-ss-D-glucuronide is unique due to its specific glucuronidation at the 3’ position, which may influence its bioavailability, metabolic stability, and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C22H22O12 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
PJAUEKWZQWLQSU-ZQUMRXHJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)
![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)


![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)


